7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.
Scientific Research Applications
Anticancer Applications
Synthesis and Optimization for Anticancer Activity
A novel synthesis process of quinazoline derivatives, including 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, has been optimized for enhanced anticancer activity. These compounds exhibit significant potential in inhibiting EGFR-tyrosine kinase, suggesting a promising framework for developing potent antitumor agents (Noolvi & Patel, 2013).
Antitumor Properties
Research has shown that quinazoline derivatives exhibit broad-spectrum antitumor activities, with some compounds demonstrating effectiveness against numerous cancer cell lines. This suggests the potential of these compounds as templates for future development of potent antitumor agents (Gawad et al., 2010).
Antimicrobial Applications
Antibacterial and Antifungal Activities
Several quinazoline derivatives, including 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, have been tested and found to possess promising antibacterial and antifungal activities. These activities are significant against a range of bacterial and fungal strains, highlighting their potential in antimicrobial treatments (Patel et al., 2010).
Neuropharmacological Applications
H1-Antihistaminic Activity
Novel quinazoline derivatives have been synthesized and assessed for their in vivo H1-antihistaminic activity. These compounds have shown significant protective effects against histamine-induced bronchospasm, with certain derivatives offering considerable protection compared to standard medications and with negligible sedation effects. This suggests the potential of these compounds as new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
properties
CAS RN |
451465-77-3 |
---|---|
Product Name |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C16H12Cl2N2OS |
Molecular Weight |
351.25 |
IUPAC Name |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
InChI Key |
AQJQWPBHWSAKPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.